ZINC tert-butoxide
Overview
Description
- Zinc tert-butoxide is a catalyst employed in organic synthesis.
- It finds utility in various reactions, including esterification, transesterification, and aldol condensation.
- Additionally, it serves as a valuable Lewis acid catalyst in the synthesis of various compounds.
Synthesis Analysis
- A sol-gel process has been developed for the chemical synthesis of ZnS at room temperature using zinc tert-butoxide and H2S as precursors in a toluene solution.
- The key step enabling this zinc-mediated epoxidation to be catalytic may be the equilibrium between zinc peroxide and zinc tert-butoxide in the presence of t-BuOOH.
Molecular Structure Analysis
- Zinc tert-butoxide has the IUPAC name zinc bis(2-methyl-2-propanolate) .
- It has an atomic weight of 65.38 g/mol and an atomic number of 30 .
- Its physical properties include a melting point of 420°C , boiling point of 906°C , and good conductivity .
Chemical Reactions Analysis
- Zinc tert-butoxide reacts rapidly with air, forming a dull grey zinc oxide coating.
- It reacts with halogens, oxygen, chalcogens, alkalis, acids, ammonia, and even less active metals.
- It is an amphoteric metal , forming complex compounds known as hydroxo-zincates when reacting with alkalis.
Scientific Research Applications
Sol-Gel Processing
Zinc tert-butoxide is used in sol-gel processing for the chemical synthesis of ZnS at room temperature. This process involves using zinc tert-butoxide and H2S as precursors in a toluene solution, leading to a yellow semi-transparent gel that dries to a reddish-orange solid. Characterization methods such as XRD, IR, and EDS confirm the product as ZnS with an atomic ratio of approximately 1:1 (Stanic et al., 1997).
Coordination Chemistry and Mass Spectrometry
Zinc tert-butoxide has been studied in coordination chemistry and analyzed via mass spectrometry. These studies reveal the presence of oligomers with more than four monomer units in the gaseous state, providing insights into the compound's behavior under different conditions (Adler et al., 1976).
Catalysis in Asymmetric Epoxidation
Zinc tert-butoxide-based catalysts have been developed for asymmetric epoxidation of enones, demonstrating high efficiency and enantioselectivity. These findings are significant in the field of organic synthesis, showing the potential of zinc tert-butoxide in catalytic applications (Keeri et al., 2016); (Yu et al., 1999).
Synthesis of Acrylates from Olefins and CO2
Zinc tert-butoxide plays a role in the catalytic carboxylation of ethylene with CO2, offering an industrially applicable alternative synthesis of sodium acrylate. This process demonstrates the versatility of zinc tert-butoxide in catalysis and its potential in environmentally friendly chemical processes (Manzini et al., 2017).
Ring-Opening Polymerization
Zinc tert-butoxide is used in the ring-opening polymerization of ε-caprolactone and l-lactide, acting as a catalyst. This application is crucial in polymer science, particularly for creating biodegradable and biocompatible polymers (Huang et al., 2006).
Photodynamic Therapy
In photodynamic therapy, zinc tert-butoxide derivatives have been designed as active parts of third-generation photosensitizers. These derivatives show promising photophysical properties and high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Zimcik et al., 2009).
Organic-Capped ZnO Quantum Dots
Zinc tert-butoxide is involved in the synthesis of organic-capped and colloidal ZnO quantum dots (QDs). These QDs exhibit quantum size effect upon UV emission and are highly dispersible in various organic solvents, making them significant in nanotechnology applications (Omata et al., 2011).
Stress Response in Biological Systems
Studies on zinc tert-butoxide-related compounds, such as tert-butylhydroquinone, show their role in activating metal-responsive transcription factor-1 in response to reactive oxygen species. This is significant in understanding the stress response in biological systems (Dalton et al., 1996).
Countering Negative Effects of Cadmium
Zinc tert-butoxide-derived nanoparticles have been used to counter the negative effects generated by cadmium in plants, indicating its potential role in environmental and agricultural applications (Faizan et al., 2020).
Biomedical Applications
Zinc tert-butoxide-derived nanoparticles, specifically Zinc Oxide Nanoparticles, have shown promising applications in biomedical fields due to their excellent biocompatibility and potential in anticancer and antibacterial activities (Mishra et al., 2017); (Jiang et al., 2018).
Safety And Hazards
- Zinc tert-butoxide is flammable, sensitive to moisture, and can react violently with water.
- It causes burns to eyes, skin, and mucous membranes.
- Proper precautions should be taken during handling and storage.
Future Directions
- Research on ALD nanomaterials continues to expand, enabling novel applications in nanoscience and nanotechnology.
- Surface modification , 3D nanostructures , and device development using ALD materials hold promise for future innovations.
Please note that this analysis is based on available information, and further research may reveal additional insights1234567
properties
IUPAC Name |
zinc;2-methylpropan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVEVPHJQJMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557060 | |
Record name | Zinc bis(2-methylpropan-2-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC tert-butoxide | |
CAS RN |
4278-43-7 | |
Record name | Zinc bis(2-methylpropan-2-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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